molecular formula C13H21N3O2 B1318926 tert-butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate CAS No. 158654-96-7

tert-butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate

Cat. No. B1318926
Key on ui cas rn: 158654-96-7
M. Wt: 251.32 g/mol
InChI Key: UTUVUXYKFFKIKP-UHFFFAOYSA-N
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Patent
US07491737B2

Procedure details

A solution of tert-butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate (5.5 g) in methanol was saturated with HCl and the mixture was left standing overnight. Evaporation give the product in quantitative yield. 1H NMR (400 MHz, D2O): 7.29 (s, 2H), 3.51 (br. d, J=13 Hz, 2H), 3.47-3.40 (m, 1H), 3.12 (br. t, J=13 Hz, 2H), 2.29 (br. d, J=14 Hz, 2H), 2.04-1.92 (m, 21).
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][N:3]=[C:2]1[CH:6]1[CH2:11][CH2:10][N:9](C(OC(C)(C)C)=O)[CH2:8][CH2:7]1.[ClH:19]>CO>[ClH:19].[ClH:19].[NH:1]1[CH:5]=[CH:4][N:3]=[C:2]1[CH:6]1[CH2:11][CH2:10][NH:9][CH2:8][CH2:7]1 |f:3.4.5|

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
N1C(=NC=C1)C1CCN(CC1)C(=O)OC(C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the mixture was left
CUSTOM
Type
CUSTOM
Details
Evaporation
CUSTOM
Type
CUSTOM
Details
give the product in quantitative yield

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
Cl.Cl.N1C(=NC=C1)C1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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